molecular formula C17H24N2O3 B2662140 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone CAS No. 1396877-06-7

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone

Cat. No. B2662140
M. Wt: 304.39
InChI Key: RENJQYPLIRPBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone” is a chemical compound with a complex structure . The exact properties and uses of this compound are not widely documented in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a spirocyclic core with two oxygen atoms and a nitrogen atom incorporated into the ring system . The compound also features a dimethylamino phenyl group attached to the spirocyclic core .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It’s likely that the compound undergoes reactions typical of other similar organic compounds, but the specifics would depend on the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not widely documented. The compound likely has properties typical of similar organic compounds, such as being solid at room temperature and being soluble in common organic solvents .

Scientific Research Applications

Photochemical Transformations

A unique photoreaction of a closely related methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate in methanol yields four β-lactam compounds, showcasing an interesting application in the synthesis of complex molecular structures through photochemical pathways (Marubayashi et al., 1992).

HIV Entry Inhibitors

Research on compounds structurally similar to the query compound has led to the discovery of potent noncompetitive allosteric antagonists of the CCR5 receptor, demonstrating significant antiviral effects for HIV-1, an example of how chemical compounds can be tailored for specific receptor targeting (Watson et al., 2005).

Enantioselective Catalysis

(1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, was used as a catalyst for the enantioselective epoxidation of α,β-enones, indicating the potential for asymmetric synthesis in organic chemistry (Lu et al., 2008).

Spirocyclic Compounds Synthesis

A method involving sodium methoxide in tetrahydrofuran enables the synthesis of previously unknown symmetric and unsymmetric 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes from 1,2-diaza-1,3-butadienes and dimethyl malonate, highlighting a route to novel spirocyclic compounds (Attanasi et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm .

properties

IUPAC Name

[3-(dimethylamino)phenyl]-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-16(2)21-11-17(12-22-16)9-19(10-17)15(20)13-6-5-7-14(8-13)18(3)4/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENJQYPLIRPBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC(=CC=C3)N(C)C)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone

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